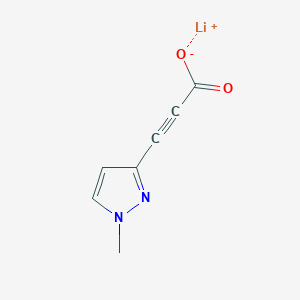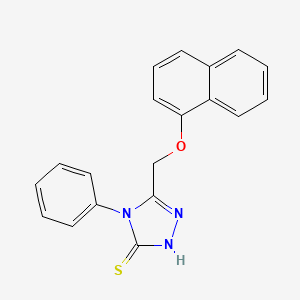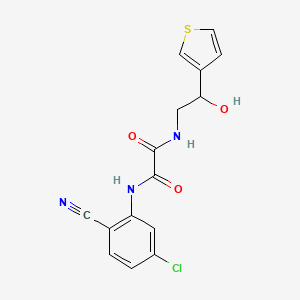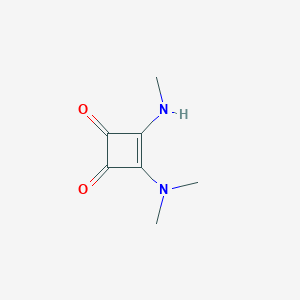![molecular formula C25H30N4O6 B2553773 2-amino-7-methyl-6-(2-morpholinoethyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758701-43-8](/img/structure/B2553773.png)
2-amino-7-methyl-6-(2-morpholinoethyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 2-amino-7-methyl-6-(2-morpholinoethyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile, is a multifaceted molecule that appears to be related to a class of compounds with a pyrano[3,2-c]pyridine core structure. These compounds are of significant interest due to their potential biological activities and complex molecular architecture.
Synthesis Analysis
The synthesis of related compounds typically involves multicomponent reactions that allow for the efficient assembly of the pyrano[3,2-c]pyridine scaffold. For instance, a solvent-free, green synthesis approach has been described for the preparation of 2-amino-6-methyl-4-aryl-8-[(E)-arylmethylidene]-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitriles, which involves the reaction of 1-methyl-3,5-bis[(E)-arylmethylidene]-tetrahydro-4(1H)-pyridinones with malononitrile in the presence of solid sodium ethoxide . Another related synthesis under microwave irradiation has been reported for 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo[b]-pyran-3-carbonitrile, which uses benzylidenemalononitrile derivatives and 5,5-dimethyl-1,3-cyclohexanedione .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using X-ray crystallography. For example, the crystal structure of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile shows that the pyrazole, pyridine, and pyran rings are almost coplanar, and the crystal packing is stabilized by intermolecular hydrogen bonds . Another study on 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyrano-3-carbonitrile reveals a coplanar pyran ring, which is a deviation from other similar compounds .
Chemical Reactions Analysis
The chemical reactivity of these compounds is diverse, as demonstrated by the various reactions they undergo. For instance, 2-amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile reacts with a range of reagents such as triethyl orthoformate, hydrazine hydrate, and acetic anhydride to yield new oxopyrazolinylpyridines and related pyridopyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The crystallographic studies provide insights into the unit cell dimensions, space groups, and hydrogen bonding interactions, which are crucial for understanding the stability and solubility of these molecules . The antimycobacterial evaluation of some derivatives indicates that specific substitutions on the pyrano[3,2-c]pyridine core can lead to significant biological activity, as seen in the compound with potent activity against Mycobacterium tuberculosis .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Pyridine and pyrano derivatives have been synthesized for various purposes, including the exploration of their chemical properties and potential applications in materials science and medicinal chemistry. For instance, studies have focused on the synthesis of new series of pyridine and fused pyridine derivatives, highlighting their structural diversity and potential utility (Al-Issa, 2012). These syntheses often explore the reactivity of specific functional groups and the formation of heterocyclic structures, which are crucial for developing compounds with novel properties.
Structural Analysis and Molecular Docking
The structural analysis of similar compounds, through methods such as X-ray crystallography, provides valuable information about their molecular geometry and potential interactions with biological targets. For example, the crystal structure analysis of a closely related compound has been determined, offering insights into its potential interactions within biological systems (Ganapathy et al., 2015). Furthermore, molecular docking studies have been conducted to explore the binding affinities of pyridine derivatives to specific enzymes or receptors, suggesting their potential applications in drug design (Flefel et al., 2018).
Potential Therapeutic Applications
While avoiding details on drug use and dosage, it's worth mentioning that compounds with pyridine and pyrano cores have been investigated for their therapeutic potentials, such as anti-tumor properties (Jurd, 1996). These studies often explore the compounds' ability to inhibit the growth of cancer cells in vitro, providing a basis for further research into their possible uses in cancer therapy.
Corrosion Inhibition
Some pyrazolopyridine derivatives have been synthesized and evaluated as corrosion inhibitors for metals, highlighting the application of such compounds in industrial and engineering contexts (Dandia et al., 2013). The effectiveness of these compounds in protecting metals from corrosion in acidic environments has been demonstrated, suggesting potential applications in materials preservation.
Propriétés
IUPAC Name |
2-amino-7-methyl-6-(2-morpholin-4-ylethyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O6/c1-15-13-19-21(25(30)29(15)8-7-28-9-11-34-12-10-28)20(17(14-26)24(27)35-19)16-5-6-18(31-2)23(33-4)22(16)32-3/h5-6,13,20H,7-12,27H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEBPNZVNVMVLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)N1CCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-7-methyl-6-(2-morpholinoethyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2553690.png)
![Dimethyl 5-[(chloroacetyl)amino]isophthalate](/img/structure/B2553691.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea](/img/structure/B2553692.png)

![Cyclopentyl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2553694.png)
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B2553696.png)
![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2553698.png)




![N-(4-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2553708.png)
![N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2553709.png)
